![molecular formula C15H19N3O3S B13847854 N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a tosyl group, which is a common protecting group in organic synthesis, and a cyclopenta[d]pyridazine core, which is a bicyclic structure containing nitrogen atoms.
Métodos De Preparación
The synthesis of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopenta[d]pyridazine core through the cyclization of appropriate precursors. The tosyl group is then introduced via a reaction with tosyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions .
Análisis De Reacciones Químicas
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tosyl group can be substituted with other groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Tosyl-protected compounds: Commonly used in organic synthesis for the protection of functional groups.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the tosyl group and the cyclopenta[d]pyridazine core, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H19N3O3S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)18-10-13-4-2-3-12(13)9-16-18/h5-9,12-13H,2-4,10H2,1H3,(H,17,19) |
Clave InChI |
OUKPGLFHNDBSIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


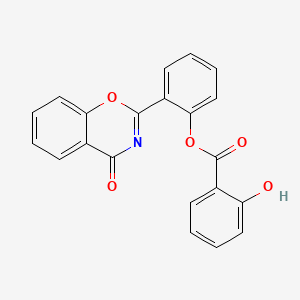
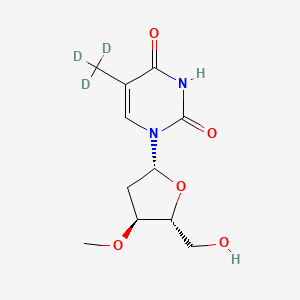
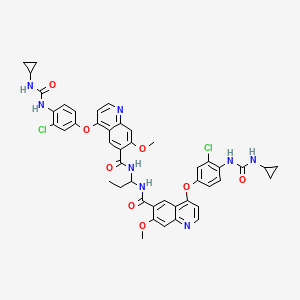
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
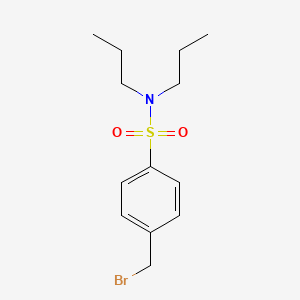
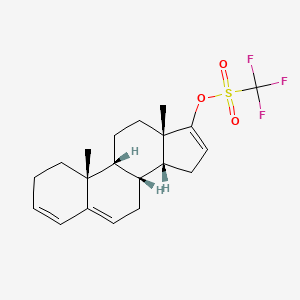
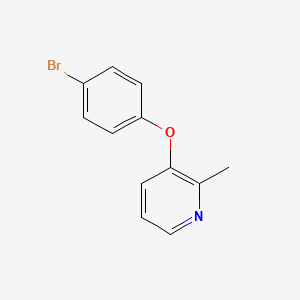
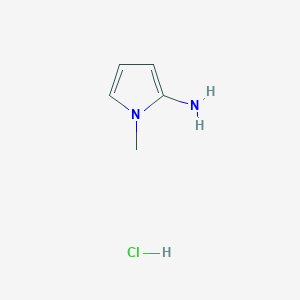

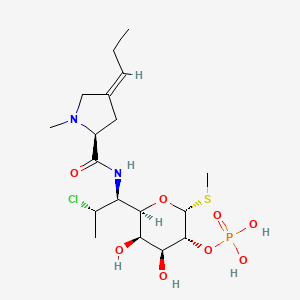
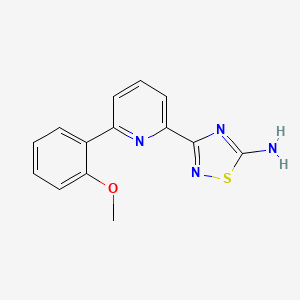
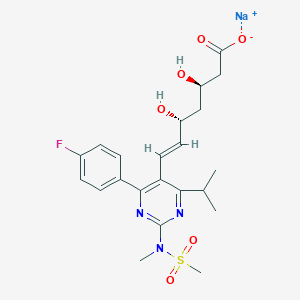

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
